molecular formula C9H6Cl2F2O4 B1410758 2,3-Dichloro-5-(difluoromethoxy)mandelic acid CAS No. 1803714-71-7

2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Cat. No.: B1410758
CAS No.: 1803714-71-7
M. Wt: 287.04 g/mol
InChI Key: FWDVAUDUHBUPHD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a mandelic acid derivative featuring a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a difluoromethoxy (-OCF2H) group at position 5. Mandelic acid (α-hydroxybenzeneacetic acid) is a well-studied compound with a hydroxyl group on the α-carbon of the acetic acid side chain, contributing to its chiral center and biological relevance .

Properties

IUPAC Name

2-[2,3-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-5-2-3(17-9(12)13)1-4(6(5)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDVAUDUHBUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves multiple steps, including difluoromethylation and chlorination reactions. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize advanced difluoromethylation techniques . These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of continuous flow reactors and automated systems helps in maintaining the quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and selectivity . The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs of 2,3-dichloro-5-(difluoromethoxy)mandelic acid, highlighting substituent patterns and molecular properties inferred from available evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Evidence Source
This compound Cl (2,3); -OCF2H (5) C9H7Cl2F2O4 ~288 (calculated) High lipophilicity due to halogen and difluoromethoxy groups; likely increased acidity vs. mandelic acid.
3,4-Dichloro-5-fluoromandelic acid Cl (3,4); F (5) C9H7Cl2FO3 Not reported Substitution at 3,4-Cl alters steric/electronic effects; fluorine enhances metabolic stability .
2,4-Dichloro-5-methylmandelic acid Cl (2,4); -CH3 (5) C9H8Cl2O3 235.06 Methyl group at 5 increases hydrophobicity; lower molecular weight .
3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid Cl (3,4); -OCF3 (5); phenylacetic acid backbone C9H5Cl2F3O3 Not reported Trifluoromethoxy group enhances electron-withdrawing effects; phenylacetic acid lacks α-hydroxyl group .
3-(Trifluoromethyl)mandelic acid -CF3 (3) C9H7F3O3 Not reported Strong electron-withdrawing CF3 group increases acidity; potential for altered receptor binding .
Mandelic acid (reference) No substituents C8H8O3 152.14 Baseline for comparison; chiral center critical in pharmaceuticals .

Functional Implications

  • Acidity : The electron-withdrawing Cl and -OCF2H substituents in this compound lower the pKa of the α-hydroxyl group compared to mandelic acid, enhancing its solubility in basic environments. This contrasts with 3-(trifluoromethyl)mandelic acid, where the -CF3 group exerts a stronger electron-withdrawing effect .
  • Stereochemical Effects : Unlike phenylacetic acid derivatives (e.g., ), mandelic acid analogs retain the α-hydroxyl group, which is critical for chiral recognition in biological systems .

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of chlorine and difluoromethoxy groups, which are believed to contribute to its biological activity. The molecular formula is C10_{10}H8_{8}Cl2_2F2_2O3_3.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, potentially leading to modulation of biochemical pathways. These interactions may result in anti-inflammatory , antimicrobial , and anticancer effects.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
  • Therapeutic Applications : Potential applications include treatment for inflammatory diseases and infections.

Data Table: Comparative Biological Activities

The following table summarizes findings related to the biological activity of this compound compared to related compounds.

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnti-inflammatory, antimicrobialEnzyme inhibition, receptor modulation
2,4-Dichloromandelic acidMild anti-inflammatoryUnknown
3-(Difluoromethoxy)mandelic acidLimited activity reportedUnknown

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study highlighted that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : In vitro experiments demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests potential therapeutic benefits in treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and functional group substitution. For example, chlorination steps may use reagents like chlorine gas or hypochlorite under controlled pH (e.g., pH 10–10.2) to avoid over-halogenation . Fluorination via difluoromethoxy introduction could employ nucleophilic substitution with fluorinated alcohols or electrophilic fluorinating agents. Solvent choice (e.g., ethanol, dioxane) and catalysts (e.g., AlCl₃) are critical for regioselectivity and minimizing byproducts . Purification via recrystallization or chromatography ensures high purity.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, the difluoromethoxy group shows distinct splitting patterns due to fluorine coupling .
  • HPLC-MS : Quantifies purity and detects trace impurities. Reverse-phase columns with acidic mobile phases (e.g., 0.1% formic acid) enhance separation .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, particularly for chiral centers .

Q. How can researchers detect and quantify this compound in biological matrices like urine or serum?

  • Methodological Answer : Acid hydrolysis (10 N H₂SO₄) followed by derivatization with zinc reduces interfering metabolites (e.g., phenylglyoxylic acid) to mandelic acid derivatives . Liquid-liquid extraction (ethyl acetate) and analysis via GC-MS or LC-MS/MS provide sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. How does stereochemistry at the mandelic acid core influence the biological activity or metabolic fate of this compound?

  • Methodological Answer : Enantiomers exhibit differential binding to enzymes or receptors. Chiral separation via diastereomeric salt crystallization (e.g., using (R)-α-methylbenzylamine) or enzymatic resolution (lipases) isolates enantiomers . Activity assays (e.g., enzyme inhibition kinetics) and metabolic studies (isotope tracing) compare enantiomer-specific effects. ECD spectroscopy below 190 nm resolves electronic transitions linked to chirality .

Q. What strategies can mitigate competing pathways in microbial biosynthesis of halogenated mandelic acid derivatives?

  • Methodological Answer : Engineered S. cerevisiae strains with feedback-resistant chorismate mutase (PheAfbr) increase phenylalanine flux, reducing hydroxymandelic acid byproducts . Subcellular compartmentalization (mitochondria/peroxisomes) localizes pathway enzymes (e.g., hydroxymandelate synthase) to minimize cross-talk with tyrosine biosynthesis . Directed evolution of HmaS enzymes improves substrate specificity for halogenated precursors .

Q. How do halogen substituents (Cl, F) affect the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Chlorine increases acidity (pKa shifts) and stabilizes intermediates in nucleophilic reactions. Fluorine enhances metabolic stability via C-F bond strength .
  • Solid-State Analysis : SEM reveals halogen-driven crystal habit changes (e.g., blocky vs. irregular morphology) .
  • Computational Modeling : DFT calculations predict substituent effects on reaction pathways (e.g., SNAr vs. free-radical mechanisms) .

Q. What advanced spectroscopic methods resolve the electronic structure of this compound enantiomers?

  • Methodological Answer : Synchrotron radiation electronic circular dichroism (SRECD) captures vacuum-UV transitions (160–190 nm), providing enantiomer-specific spectral fingerprints . Anisotropy spectroscopy quantifies differential absorption (g-factor) for chiral discrimination. TDDFT simulations validate experimental spectra and assign transitions to molecular orbitals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Reactant of Route 2
2,3-Dichloro-5-(difluoromethoxy)mandelic acid

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